1-[3,5-bis(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile
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Overview
Description
1-[3,5-Bis(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile is a synthetic organic compound characterized by the presence of a cyclopropane ring attached to a phenyl group substituted with two trifluoromethyl groups and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3,5-bis(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Introduction of the Trifluoromethyl Groups: Trifluoromethylation can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.
Attachment of the Nitrile Group: The nitrile group can be introduced via a nucleophilic substitution reaction using cyanide sources like sodium cyanide or potassium cyanide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-[3,5-Bis(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can convert the nitrile group to an amine.
Substitution: The trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizers.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium or platinum catalysts.
Substitution: Sodium hydride, potassium tert-butoxide, and other strong bases.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[3,5-Bis(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1-[3,5-bis(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile exerts its effects involves interactions with various molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins that can bind to the compound and undergo conformational changes.
Pathways Involved: The compound may influence signaling pathways, metabolic processes, and gene expression, depending on its specific interactions with cellular components.
Comparison with Similar Compounds
1-[3,5-Bis(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
1-[3,5-Bis(trifluoromethyl)phenyl]cyclopropane-1-methanol: Contains a hydroxyl group instead of a nitrile group.
1-[3,5-Bis(trifluoromethyl)phenyl]cyclopropane-1-amine: Features an amine group in place of the nitrile group.
Uniqueness: 1-[3,5-Bis(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile is unique due to the presence of both the nitrile group and the trifluoromethyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
1260786-06-8 |
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Molecular Formula |
C12H7F6N |
Molecular Weight |
279.18 g/mol |
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C12H7F6N/c13-11(14,15)8-3-7(10(6-19)1-2-10)4-9(5-8)12(16,17)18/h3-5H,1-2H2 |
InChI Key |
WVBDPPPZKBVVJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C#N)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
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